
3-(4-fluoro-2-methylphenyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-2-methylphenyl)cyclobutan-1-one (3-FMC) is an organic compound belonging to the class of cyclobutanes. It is a colorless, odorless crystalline solid with a molecular weight of 215.22 g/mol. It is a synthetic compound, and its synthesis was first reported in the literature in the early 1990s. It is a structural analog of the stimulant drug 3-methylphencyclidine (3-MPC). 3-FMC is used in research laboratories as a tool to study the pharmacological effects of drugs and as an intermediate in the synthesis of other compounds.
Scientific Research Applications
3-(4-fluoro-2-methylphenyl)cyclobutan-1-one is a useful tool for scientific research. It has been used to study the pharmacology of drugs and to develop new drugs. It has also been used to study the structure and function of proteins, enzymes, and receptors. In addition, it has been used in the synthesis of other compounds and in the development of new synthetic methods.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one is not completely understood. It is thought to act as an agonist at the sigma-1 receptor, a type of receptor that is involved in the regulation of several physiological processes. It is also thought to act as an agonist at the serotonin and norepinephrine transporters, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one are not well-understood. In animal studies, it has been shown to increase locomotor activity, reduce anxiety, and produce an antidepressant-like effect. It has also been shown to produce antinociceptive effects in animals. In humans, it has been shown to produce a mild stimulant effect.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one in laboratory experiments include its high solubility in polar solvents, its low cost, and its high yield in the synthesis reaction. The main limitation of using 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one is that its mechanism of action is not fully understood, so it may not be suitable for certain types of experiments.
Future Directions
Future research should focus on further elucidating the mechanism of action of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one and its effects on various physiological processes. In addition, further research should be conducted to explore the potential therapeutic applications of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one. Finally, further research should be conducted to explore the potential for 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one to be used as an intermediate in the synthesis of other compounds.
Synthesis Methods
3-(4-fluoro-2-methylphenyl)cyclobutan-1-one is synthesized by a two-step process. The first step involves the reaction of 4-fluoro-2-methylaniline and cyclobutanone to form a cyclobutyl intermediate. This intermediate is then reacted with sodium hydroxide to form 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at a temperature of 80-90°C. The yield of the reaction is generally high.
properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-4-9(12)2-3-11(7)8-5-10(13)6-8/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFONMLBADDUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)cyclobutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

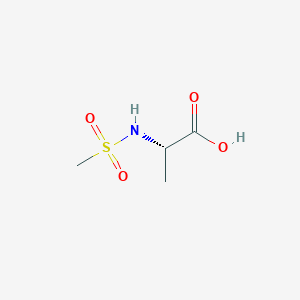

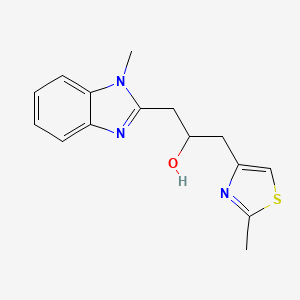
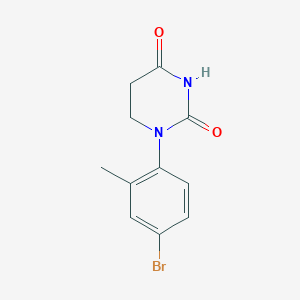
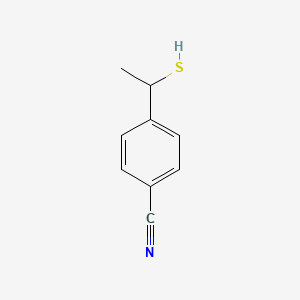
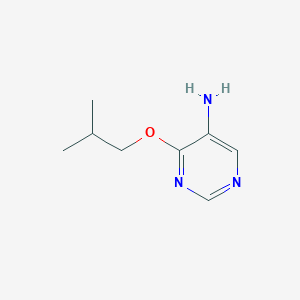
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
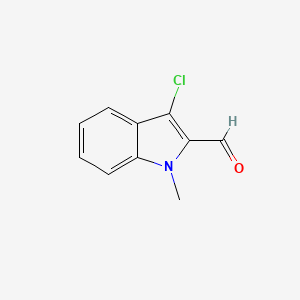
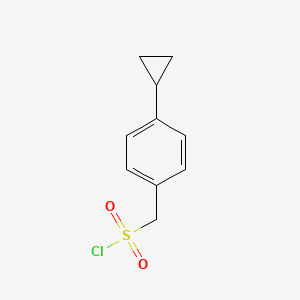
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)


![tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B6617286.png)